molecular formula C27H15Br2N3OS B15347525 4(3H)-Quinazolinone, 3-(2-(2-benzothiazolyl)phenyl)-6,8-dibromo-2-phenyl- CAS No. 72875-78-6

4(3H)-Quinazolinone, 3-(2-(2-benzothiazolyl)phenyl)-6,8-dibromo-2-phenyl-

Cat. No.: B15347525
CAS No.: 72875-78-6
M. Wt: 589.3 g/mol
InChI Key: NMCPXNSSBDZQRO-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(2-(2-benzothiazolyl)phenyl)-6,8-dibromo-2-phenyl-: is a complex organic compound belonging to the quinazolinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the condensation of 2-aminobenzothiazole with various phenyl derivatives under acidic conditions. Subsequent bromination and cyclization steps are employed to introduce the dibromo and quinazolinone functionalities.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : Conversion of the phenyl groups to more oxidized forms.

  • Reduction: : Reduction of the quinazolinone core or the bromine atoms.

  • Substitution: : Replacement of bromine atoms with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

  • Substitution: : Nucleophilic substitution reactions using various nucleophiles, such as amines or alcohols.

Major Products Formed

  • Oxidation: : Formation of quinones or carboxylic acids.

  • Reduction: : Formation of dihydroquinazolinones or bromoalkanes.

  • Substitution: : Formation of substituted quinazolinones with different functional groups.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the dibromo and phenyl groups Similar compounds include other quinazolinones and benzothiazoles, which may have different substituents or functional groups

List of Similar Compounds

  • 2-Phenylquinazolinone

  • 3-Bromoquinazolinone

  • 2-Benzothiazolylphenyl derivatives

Properties

CAS No.

72875-78-6

Molecular Formula

C27H15Br2N3OS

Molecular Weight

589.3 g/mol

IUPAC Name

3-[2-(1,3-benzothiazol-2-yl)phenyl]-6,8-dibromo-2-phenylquinazolin-4-one

InChI

InChI=1S/C27H15Br2N3OS/c28-17-14-19-24(20(29)15-17)31-25(16-8-2-1-3-9-16)32(27(19)33)22-12-6-4-10-18(22)26-30-21-11-5-7-13-23(21)34-26/h1-15H

InChI Key

NMCPXNSSBDZQRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Br)Br)C(=O)N2C4=CC=CC=C4C5=NC6=CC=CC=C6S5

Origin of Product

United States

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